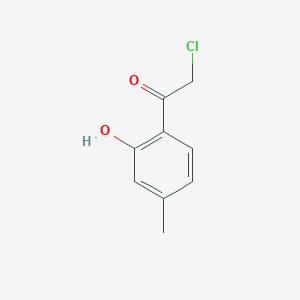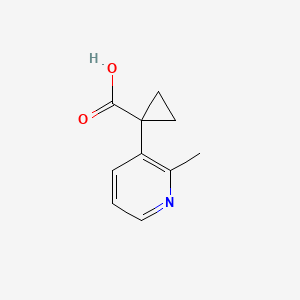
2-(6-Bromo-3-pyridyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-3-pyridyl)morpholine is an organic compound that features a brominated pyridine ring attached to a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-pyridyl)morpholine typically involves the bromination of 3-pyridylmorpholine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-3-pyridyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium azide or thiourea. Conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products
Substitution: Products include various substituted pyridylmorpholines, depending on the nucleophile used.
Oxidation: Products can include pyridine N-oxides, although these reactions are less common.
Applications De Recherche Scientifique
2-(6-Bromo-3-pyridyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-3-pyridyl)morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-5-pyridyl)morpholine
- 2-(6-Chloro-3-pyridyl)morpholine
- 2-(6-Fluoro-3-pyridyl)morpholine
Uniqueness
2-(6-Bromo-3-pyridyl)morpholine is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and binding properties. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, which can be advantageous in specific applications.
Propriétés
Formule moléculaire |
C9H11BrN2O |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
2-(6-bromopyridin-3-yl)morpholine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2 |
Clé InChI |
BXDGTPSEXUJLEQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)



![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)

